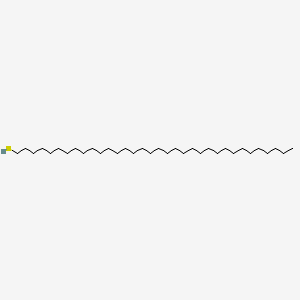

1-Tetratriacontanethiol

Description

Propriétés

IUPAC Name |

tetratriacontane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H70S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35/h35H,2-34H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUCNVVYVMEQKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H70S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Functionalization of 1 Tetratriacontanethiol and Analogues

Advanced Synthetic Routes for High-Purity Long-Chain Alkanethiols

The synthesis of long-chain alkanethiols requires methods that not only efficiently form the carbon-sulfur bond but also provide precise control over the length and purity of the alkyl chain. Access to well-defined alkanethiols is critical as even small impurities can significantly disrupt the formation and properties of self-assembled monolayers.

Strategies for Carbon-Sulfur Bond Formation in High Molecular Weight Thiol Synthesis

The formation of the C-S bond is the key step in alkanethiol synthesis. Several strategies have been developed, each with distinct advantages and limitations, particularly when applied to high molecular weight substrates.

Common methods involve the nucleophilic substitution of a terminal alkyl halide with a sulfur-containing nucleophile. The choice of the sulfur reagent is critical for achieving high yields and minimizing side products.

Thioacetate (B1230152) Method : This is a widely used and effective two-step process. researchgate.netharvard.edu An alkyl halide (iodide or bromide) is first reacted with a thioacetate salt (e.g., potassium thioacetate) to form an S-alkyl thioacetate. The thioacetate is then hydrolyzed under acidic or basic conditions to yield the corresponding thiol. harvard.eduuh.edu This method is generally high-yielding and avoids the formation of disulfide byproducts often seen with other methods. researchgate.net

Thiourea (B124793) Method : In this approach, an alkyl halide is treated with thiourea to form an isothiouronium salt. Subsequent hydrolysis, typically with a base, liberates the thiol. This method is considered effective for thiol synthesis, with outcomes similar to the thioacetate route. researchgate.net

Direct Thiolation : Methods using sodium hydrogen sulfide (B99878) (NaSH) or sodium thiosulfate (B1220275) (to form a Bunte salt followed by hydrolysis) have been investigated but often exhibit poor selectivity and can lead to the formation of significant amounts of symmetrical sulfides and disulfides as byproducts. researchgate.net

Radical-Mediated Thiol-Ene Coupling : For synthesizing alkanethiols with internal functional groups or complex architectures, photoinitiated radical addition of a thiol to a terminal alkene (thiol-ene coupling) is a robust strategy. nih.govnih.gov This reaction proceeds via an anti-Markovnikov addition, is highly efficient, and offers excellent stereoselectivity in certain applications. nih.gov

A comparison of various thiolation methods for semifluorinated n-alkanes showed that the thioacetic acid and thiourea routes were the most effective for selectively producing thiols. researchgate.net More recent developments include the use of sulfonyl chlorides as thiol surrogates, which can be converted to thioethers or thioesters in a one-pot reaction, offering a novel approach to C-S bond formation. acs.org

| Synthetic Strategy | Sulfur Reagent | Intermediate | Key Features |

| Thioacetate Route | Thioacetic acid or its salt | S-Alkyl thioacetate | High yield, minimizes disulfide formation. researchgate.netuh.edu |

| Thiourea Route | Thiourea | Isothiouronium salt | Effective, comparable to thioacetate method. researchgate.net |

| Bunte Salt Route | Sodium thiosulfate | Bunte salt (S-alkyl thiosulfate) | Can have poor selectivity. researchgate.net |

| Direct Thiolation | Sodium hydrogen sulfide (NaSH) | Thiol | Often leads to sulfide/disulfide byproducts. researchgate.net |

| Thiol-Ene Coupling | Thiol (for addition) | Carbon-centered radical | High efficiency, anti-Markovnikov selectivity. nih.gov |

Control of Alkyl Chain Monodispersity and Length in Synthetic Processes

Achieving a uniform chain length (monodispersity) is paramount for creating well-ordered SAMs. The properties of these monolayers are highly dependent on the van der Waals interactions between adjacent alkyl chains, which are maximized when the chains are of equal length.

Synthetic control over chain length is typically achieved by starting with a high-purity long-chain alcohol or halide precursor. For very long chains like tetratriacontane (B80029) (C34), iterative chain-extension methods can be employed, though this increases synthetic complexity.

An alternative and powerful approach is solid-phase synthesis. nih.govkiesslinglab.com In this methodology, a linker molecule is attached to a solid resin support. The alkyl chain can then be built up on this support, or a pre-formed long-chain molecule can be attached. Functional group manipulations are carried out while the molecule is tethered to the resin, and the final alkanethiol is cleaved from the support in the last step. This approach simplifies purification, as excess reagents and byproducts are simply washed away, and provides a flexible means to generate a variety of functionalized alkanethiols from a common intermediate. nih.gov

In the context of nanoparticle synthesis, the chain length of the stabilizing alkanethiol ligand can influence the final size of the nanoparticle core. acs.orgresearchgate.net Studies have shown that for gold nanoparticles synthesized in certain solvents, longer alkyl chains (from C6 to C16) result in larger particles. acs.org This highlights the importance of chain length not just for monolayer structure, but also for controlling the properties of nanomaterials synthesized using these ligands.

Terminal Group Functionalization Strategies for Tailored Interfacial Reactivity

The terminal "head group" of an alkanethiol dictates the chemical and physical properties of the resulting surface. By modifying this group, surfaces can be designed to be hydrophobic, hydrophilic, protein-resistant, or chemically reactive for subsequent conjugation. researchgate.net Strategies for introducing this functionality can be broadly categorized into post-synthetic modification of an existing thiol monolayer or the direct synthesis of a pre-functionalized alkanethiol.

Post-Synthetic Modification of Thiol Moieties for Specific Applications

Post-synthetic modification (PSM), also referred to as conjugation after assembly, involves first forming a SAM from an alkanethiol that has a reactive terminal group, and then performing chemical reactions on that surface-bound group. nih.govrsc.org

This strategy is highly versatile. For instance, a SAM presenting terminal amine or carboxyl groups can be used as a platform for a wide range of subsequent coupling reactions. researchgate.netdojindo.com Amine-reactive moieties can be used to attach proteins or other biomolecules. dojindo.com

A prominent PSM technique is the thiol-ene "click" reaction. nih.govrsc.org This involves the radical-mediated addition of a thiol to an alkene. A surface presenting terminal alkene groups can be modified by reaction with a thiol-containing molecule, or conversely, a surface of terminal thiols can react with an alkene-containing molecule. This reaction is highly efficient and orthogonal, meaning it does not interfere with most other functional groups, making it ideal for bioconjugation and materials functionalization. nih.govtandfonline.com

Direct Incorporation of Diverse Head Groups for Tunable Intermolecular Interactions

The alternative strategy, known as assembly after conjugation, involves the complete synthesis of the desired functionalized alkanethiol in solution, followed by its self-assembly onto the gold surface. nih.gov While this may require more complex, multi-step syntheses for each new desired surface functionality, it avoids the potential complications of performing reactions on a surface, such as steric hindrance and incomplete conversions. acs.orgnih.gov

This approach allows for the creation of SAMs with a vast array of terminal functionalities, including:

Inert groups : Simple methyl (-CH₃) groups create hydrophobic surfaces. researchgate.net

Hydrophilic groups : Hydroxyl (-OH), carboxyl (-COOH), and oligo(ethylene glycol) (OEG) units create hydrophilic and protein-resistant surfaces. researchgate.netdiva-portal.org

Biorecognition elements : Groups like biotin (B1667282) or peptides can be incorporated to create surfaces for specific protein binding and cell adhesion studies. nih.govkiesslinglab.com

Fluorinated segments : Terminally perfluorinated alkanethiols are used to create highly fluorinated interfaces with unique wetting and adhesion properties. uh.edu

Solid-phase synthesis is particularly well-suited for the direct incorporation strategy, providing a streamlined route to a diverse library of functionalized alkanethiols from a single resin-bound precursor. nih.govkiesslinglab.com

| Functionalization Strategy | Description | Advantages | Disadvantages |

| Post-Synthetic Modification (PSM) | A reactive SAM is formed first, then modified. nih.gov | Versatile platform, fewer individual thiol syntheses needed. | Surface reactions can be slow or incomplete. |

| Direct Incorporation | Functionalized thiol is synthesized first, then assembled. nih.gov | Guarantees 100% functionalization of assembled molecules. | Requires separate multi-step synthesis for each functionality. acs.org |

Mechanistic Insights into Functionalization Reactions of Alkanethiols

Understanding the mechanisms of reactions involving alkanethiols is crucial for optimizing synthetic protocols and controlling the properties of the final materials. Mechanistic studies have shed light on various aspects, from C-S bond formation to the role of the thiol ligand in catalysis.

In the formation of alkanethiolate-stabilized iridium nanoparticles, a comparison of dodecanethiol with S-dodecylthiosulfate (a Bunte salt) as the ligand precursor revealed significant mechanistic differences. nih.gov The use of dodecanethiol directly led to the formation of an intermediate Ir-thiolate species, whereas the thiosulfate precursor did not, ultimately allowing for the successful formation of stable nanoparticles that were otherwise inaccessible. nih.gov This highlights how the choice of sulfur precursor can fundamentally alter the reaction pathway.

The mechanism of thiol-ene coupling proceeds through a free-radical chain reaction. nih.gov A thiyl radical (RS•), typically generated by a photoinitiator, adds to an alkene double bond in an anti-Markovnikov fashion. This creates a carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final thioether product. nih.gov The high stereoselectivity observed in some cases is attributed to the steric and electronic factors governing the radical addition and hydrogen abstraction steps. nih.gov

Furthermore, studies on SAM-coated catalysts have provided insights into how the functionalized monolayer influences chemical reactions at the surface. For example, on alkanethiol-functionalized palladium surfaces, the SAM creates a kinetic barrier that prevents certain reactions, like epoxide ring opening, while not significantly affecting others, thereby dramatically improving reaction selectivity. acs.org The conformational state of the alkyl chains within the SAM can also affect catalytic activity by influencing the transport and binding of reactants and products near the catalytic surface. mdpi.comresearchgate.net

Formation and Structural Organization of 1 Tetratriacontanethiol Self Assembled Monolayers Sams

Fundamental Principles of Thiolate Self-Assembly on Substrates

The creation of a well-ordered SAM is a multi-step process that begins with the adsorption of individual thiol molecules from a solution or gas phase onto a substrate. uh.eduuni-tuebingen.de This initial attachment is followed by a surface diffusion and reorganization process that ultimately leads to a densely packed, thermodynamically stable monolayer. sigmaaldrich.com

The adsorption of alkanethiols like 1-tetratriacontanethiol onto noble metal surfaces, particularly gold and palladium, is a robust and widely studied phenomenon. sigmaaldrich.comacs.org The process involves the chemisorption of the thiol's sulfur headgroup onto the metal. uh.edu

On gold surfaces, which are the most common substrate for alkanethiol SAMs, the thiol molecule (R-SH) undergoes a deprotonation of the sulfhydryl group. utupub.fi This results in the formation of a strong, covalent-like bond between the resulting thiolate (R-S-) and the gold atoms. sigmaaldrich.comacs.org The Au-S bond is a primary driving force for the assembly, with a significant binding energy that ensures the stability of the monolayer. sigmaaldrich.com While the exact binding site has been a subject of extensive research, it is widely accepted that the sulfur atoms coordinate strongly to the gold surface, often at three-fold hollow sites on the Au(111) lattice. acs.orgethz.ch This adsorption process typically lifts the natural herringbone reconstruction of the bare Au(111) surface, leading to a new surface structure dictated by the adsorbate. nih.gov

The adsorption mechanism on palladium surfaces shows both similarities and distinct differences. Alkanethiols readily form well-organized SAMs on palladium. harvard.eduharvard.edu However, the interface is often more complex than on gold. ethz.chconicet.gov.ar Studies have revealed that the adsorption of alkanethiols on palladium can lead to the formation of a compound palladium-sulfide interphase at the surface. ethz.chharvard.edu The thiolate monolayer then forms on top of this sulfide (B99878) layer. ethz.chconicet.gov.ar Despite this complexity, the resulting SAMs exhibit a high degree of organization, particularly for long-chain thiols. harvard.edu

The stability and high degree of order in 1-tetratriacontanethiol SAMs arise from a balance of energetic contributions. uoc.grresearchgate.net Two primary forces dictate the final structure: the chemisorption energy of the sulfur-substrate bond and the collective van der Waals interactions between the alkyl chains. sigmaaldrich.comresearchgate.net

The substrate-sulfur bond is the most significant energetic contributor to the adsorption process, anchoring the molecules to the surface. uh.edu For alkanethiols on gold, this interaction energy is on the order of 40-45 kcal/mol, forming a stable chemical bond. sigmaaldrich.com This strong bond is the initial driving force for molecules to leave the solution and adsorb onto the substrate. uh.edu

Table 1: Energetic Contributions in Alkanethiol SAMs on Gold

| Interaction Type | Description | Approximate Energy (kcal/mol) |

| Substrate-Sulfur Bond | Chemisorption of the thiolate headgroup to the gold surface. sigmaaldrich.com | ~40-45 sigmaaldrich.com |

| Interchain van der Waals | Cumulative attractive forces between adjacent alkyl chains. nih.govresearchgate.net | ~1-2 per CH₂ group |

| Carbon-Carbon Bond | Covalent bond strength within the alkyl chain for reference. sigmaaldrich.com | ~83 sigmaaldrich.com |

Adsorption Mechanisms on Noble Metal Surfaces (e.g., Gold, Palladium)

Self-Assembly Kinetics and Growth Mechanisms of 1-Tetratriacontanethiol Films

The formation of 1-Tetratriacontanethiol self-assembled monolayers (SAMs) on a gold substrate is a complex process governed by the interplay of molecule-substrate and molecule-molecule interactions. While direct kinetic studies on 1-Tetratriacontanethiol are not extensively documented, the behavior of long-chain alkanethiols provides a well-established framework for understanding its assembly dynamics. The process is generally understood to occur in distinct stages, beginning with the initial adsorption of molecules onto the substrate, followed by a reorganization into a densely packed, ordered monolayer.

Time-Dependent Formation Dynamics and Equilibrium States

The formation of alkanethiol SAMs on gold is widely accepted to follow a two-step kinetic model. cdnsciencepub.comannualreviews.orguh.edu The initial stage involves the rapid, diffusion-controlled adsorption of 1-Tetratriacontanethiol molecules from the solution onto the gold surface. annualreviews.orgacs.org This is driven by the strong affinity of the sulfur headgroup for the gold substrate, leading to chemisorption and the formation of a gold-thiolate bond. acs.org In this early phase, which can occur within seconds to minutes, the molecules are typically in a disordered, "lying-down" or low-density phase with significant conformational disorder within the alkyl chains. acs.orgpusan.ac.krnih.gov Research on analogous long-chain alkanethiols, such as docosanethiol (C22), has shown that a significant portion of the monolayer, around 80-90%, can form during this initial fast regime. cdnsciencepub.comacs.org

The second stage is a much slower process, occurring over several hours, where the monolayer reorganizes into a more stable, densely packed, and highly ordered structure. cdnsciencepub.com This reorganization involves the alkyl chains transitioning from a gauche-rich, liquid-like state to a more crystalline, all-trans conformation. nih.gov The molecules adopt a "standing-up" orientation, tilted at a specific angle relative to the surface normal to maximize the van der Waals interactions between the long tetratriacontyl chains. acs.orgnih.gov This slow rearrangement is often considered the rate-limiting step in achieving a high-quality, crystalline SAM. uni-tuebingen.de For very long-chain alkanethiols like 1-Tetratriacontanethiol, this second kinetic step is crucial for achieving a well-ordered and stable monolayer due to the significant contribution of inter-chain van der Waals forces. Studies on shorter and longer chain alkanethiols suggest that longer chains might experience a more complex, potentially multi-step reorganization process to reach their final, stable configuration. annualreviews.org

The final equilibrium state of a 1-Tetratriacontanethiol SAM is a highly ordered, quasi-crystalline 2D assembly. The long alkyl chains are expected to be in a predominantly all-trans conformation, leading to a hydrophobic surface.

Impact of Adsorption Solution Parameters on SAM Quality and Structure

The quality and structural integrity of the resulting 1-Tetratriacontanethiol SAM are highly dependent on the parameters of the adsorption solution, including the choice of solvent and the concentration of the thiol.

Solvent Effects: The solvent plays a critical role in the self-assembly process by influencing the solubility of the alkanethiol and its interaction with the substrate. tugraz.at For long-chain alkanethiols like 1-Tetratriacontanethiol, solubility can be a limiting factor. Solvents such as ethanol (B145695), hexane, and toluene (B28343) are commonly used. tugraz.atresearchgate.net Studies have shown that the choice of solvent can affect the kinetics of SAM formation and the final structure of the monolayer. For instance, SAM formation from nonpolar solvents like heptane (B126788) has been observed to be faster in the initial stages compared to polar solvents like ethanol. annualreviews.org However, SAMs formed in ethanol are often found to be more organized. tugraz.at The solvent can also influence the defect density in the final monolayer. nih.gov The use of a solvent mixture, such as ethanol-water, has been shown to improve the packing density of alkanethiol SAMs. researchgate.net

Concentration Effects: The concentration of 1-Tetratriacontanethiol in the solution directly impacts the rate of the initial adsorption step. tugraz.at Higher concentrations lead to a faster initial coverage of the substrate. nih.gov Typically, concentrations in the millimolar (mM) range are used for SAM formation. tugraz.atharvard.edu However, the concentration needs to be optimized, as excessively high concentrations can sometimes lead to the formation of disordered multilayers or a higher density of defects. nih.gov Molecular dynamics simulations suggest that there is an optimal concentration range (around 1.2-1.5 times the minimum concentration required for a full monolayer) that results in the best surface coverage. acs.orgnih.gov For long-chain alkanethiols, a longer immersion time is generally required to reach a well-ordered state, especially when using lower concentrations. tugraz.at

Below is an interactive data table summarizing the influence of adsorption parameters on the quality of long-chain alkanethiol SAMs, which can be extrapolated to 1-Tetratriacontanethiol.

| Parameter | Value/Type | Expected Effect on 1-Tetratriacontanethiol SAM | Rationale |

| Solvent | Ethanol | Good structural order, slower initial kinetics | Good balance of solubility and interaction with the substrate, promoting ordered assembly. tugraz.at |

| Non-polar (e.g., Hexane) | Faster initial kinetics, potentially less ordered | Higher solubility of long alkyl chains can speed up initial adsorption. annualreviews.org | |

| Ethanol/Water Mixture | Improved packing density | The presence of water can enhance hydrophobic interactions between alkyl chains. researchgate.net | |

| Concentration | Low (e.g., < 1 mM) | Slower formation, may require longer immersion times | The rate of diffusion to the surface is reduced. tugraz.at |

| High (e.g., > 10 mM) | Faster initial formation, risk of defects/multilayers | Increased flux of molecules to the surface can lead to less ordered packing. nih.gov | |

| Immersion Time | Short (< 1 hour) | Incomplete, disordered monolayer | Insufficient time for the slow reorganization and defect healing process. acs.org |

| Long (> 12 hours) | Well-ordered, densely packed monolayer | Allows for the completion of the second, slower kinetic stage of self-assembly. harvard.edu |

Stability and Environmental Robustness of 1-Tetratriacontanethiol SAMs

The long-term performance and reliability of devices and applications utilizing 1-Tetratriacontanethiol SAMs depend critically on their stability under various environmental conditions. The robustness of these monolayers is determined by the strength of the gold-thiolate bond and the cohesive van der Waals forces between the long alkyl chains.

Investigation of Oxidative Pathways and Degradation Mechanisms

One of the primary degradation pathways for alkanethiol SAMs is oxidation, particularly of the sulfur headgroup. nih.gov Exposure to ambient laboratory air, which contains oxygen and trace amounts of ozone, can lead to the oxidation of the gold-thiolate bond. osti.govresearchgate.net This process can result in the formation of sulfinates and sulfonates. nih.gov Such chemical changes can weaken the bond to the gold surface, leading to desorption of the molecules and the creation of defects in the monolayer. nih.gov The rate of this oxidative degradation can be influenced by factors such as exposure to light, humidity, and the crystallinity of the SAM itself. osti.govucc.ieuni-tuebingen.de

For long-chain alkanethiols like 1-Tetratriacontanethiol, the densely packed nature of the alkyl chains can offer a degree of protection to the underlying gold-thiolate bond, slowing down the rate of oxidation compared to shorter-chain thiols. nih.gov The highly ordered, crystalline structure of a well-formed 1-Tetratriacontanethiol SAM presents a more significant barrier to the ingress of atmospheric oxidants. However, degradation often initiates at defect sites, such as domain boundaries, where the packing is less ordered. osti.gov Studies have shown that storing SAMs in a dark, low-humidity environment can significantly reduce the rate of degradation. uni-tuebingen.de

Thermal and Mechanical Stability of Ordered Monolayers

Thermal Stability: The thermal stability of alkanethiol SAMs is largely dependent on the chain length of the molecule. nih.gov Longer chains, such as in 1-Tetratriacontanethiol, exhibit greater thermal stability due to the increased van der Waals interactions between the alkyl chains. nih.gov These interactions help to maintain the ordered structure of the monolayer at elevated temperatures. The degradation process upon heating typically involves an increase in conformational disorder (gauche defects) within the alkyl chains, followed by desorption of the molecules from the surface at higher temperatures. nih.govcore.ac.uk Studies on long-chain alkanethiols have shown that they maintain their structural integrity at higher temperatures compared to their shorter-chain counterparts. nih.gov For instance, while shorter chain thiols may start to disorder below 360 K, long-chain thiols like octadecanethiol (C18) show a more gradual increase in disorder with temperature. nih.gov It is expected that 1-Tetratriacontanethiol, with its significantly longer chain, would exhibit even greater thermal stability. Research on related long-chain semifluorinated alkanethiols has demonstrated remarkable resistance to thermal degradation, sustaining high contact angles even after heating to 150°C. acs.org

Mechanical Stability: The mechanical robustness of a 1-Tetratriacontanethiol SAM is also enhanced by its long alkyl chain. The strong intermolecular forces contribute to a more cohesive and resilient monolayer. Nanoindentation and nanoscratching studies on alkanethiol SAMs have shown that these films can provide a degree of wear protection to the underlying substrate. researchgate.net The mechanical properties, such as hardness and elastic modulus, are influenced by the packing density and order of the monolayer. researchgate.net The well-ordered, crystalline structure of a 1-Tetratriacontanethiol SAM, with its strong lateral interactions, is expected to provide significant mechanical stability. Studies on aromatic dithiols, which also form highly stable monolayers, have shown that features like intermolecular π-π stacking and chelation to the surface contribute to enhanced stability. nsf.gov While 1-Tetratriacontanethiol does not have these specific features, the principle that strong intermolecular forces enhance mechanical stability holds true.

The following data table summarizes the expected stability characteristics of 1-Tetratriacontanethiol SAMs based on findings for other long-chain alkanethiols.

| Stability Type | Key Influencing Factor | Expected Performance of 1-Tetratriacontanethiol SAM | Supporting Rationale |

| Oxidative Stability | Alkyl Chain Length | High, relative to shorter chains | The dense packing of the long alkyl chains provides a physical barrier against atmospheric oxidants. nih.gov |

| Thermal Stability | Inter-chain van der Waals forces | High, with a higher desorption temperature than shorter chains | Increased van der Waals interactions due to the long C34 chain enhance the cohesive energy of the monolayer. nih.gov |

| Mechanical Stability | Packing Density and Order | High | Strong intermolecular forces within the well-ordered, crystalline monolayer contribute to its robustness. researchgate.netoaepublish.com |

Advanced Spectroscopic and Microscopic Characterization of 1 Tetratriacontanethiol Thin Films

Surface-Sensitive Spectroscopic Techniques for Chemical and Electronic Structure Analysis

Spectroscopic methods are indispensable for probing the chemical and electronic characteristics of 1-tetratriacontanethiol thin films at the molecular level.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States at Interfaces

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. scielo.org.mx When analyzing self-assembled monolayers (SAMs) of alkanethiols like 1-tetratriacontanethiol on a gold substrate, XPS provides critical information about the formation and quality of the film. eag.com

The primary application of XPS in this context is to confirm the attachment of the thiol group to the gold surface. This is achieved by analyzing the high-resolution spectrum of the Sulfur 2p (S2p) core level. The formation of a gold-thiolate (Au-S) bond results in a characteristic peak at a binding energy of approximately 162 eV. eag.com The presence and intensity of this peak are direct indicators of successful SAM formation. In contrast, unbound thiol groups (-SH) would appear at a higher binding energy, around 163.5 eV. eag.com By examining the relative intensities of these peaks, the quality and packing density of the monolayer can be assessed. A well-formed, densely packed monolayer will predominantly show the Au-S peak. eag.com

| Element | Core Level | Binding Energy (eV) | Chemical State |

| Sulfur | S2p | ~162 | Gold-thiolate (Au-S) |

| Sulfur | S2p | ~163.5 | Free thiol (-SH) |

| Gold | Au4f | 84.0 | Metallic Gold (Substrate) |

| Carbon | C1s | ~285 | Alkyl chain (C-C, C-H) |

Reflection-Absorption Infrared Spectroscopy (RAIRS) for Molecular Conformation and Orientation

Reflection-Absorption Infrared Spectroscopy (RAIRS), also known as Infrared Reflection-Absorption Spectroscopy (IRRAS), is a highly sensitive technique for studying the vibrational modes of molecules adsorbed on metal surfaces. cest.atnih.gov It is particularly well-suited for determining the molecular conformation and orientation of long-chain alkanethiols like 1-tetratriacontanethiol in a self-assembled monolayer. cest.at

The technique relies on the surface selection rule, which states that only vibrational modes with a dynamic dipole moment component perpendicular to the metal surface are strongly IR-active. nih.gov This principle allows for the determination of the orientation of the alkyl chains in the SAM. For a well-ordered, all-trans conformation of the alkyl chains tilted away from the surface normal, specific vibrational modes will be prominent in the RAIRS spectrum.

Key vibrational bands for analyzing the conformation of 1-tetratriacontanethiol SAMs include the symmetric (νs) and asymmetric (νa) stretching modes of the methylene (B1212753) (CH2) groups. In a highly ordered, crystalline-like SAM, these bands are typically observed around 2850 cm⁻¹ and 2920 cm⁻¹, respectively. The positions of these peaks are indicative of the conformational order; a shift to higher wavenumbers suggests a more disordered or liquid-like state. The intensity of these bands, governed by the surface selection rule, provides information about the tilt angle of the alkyl chains.

| Vibrational Mode | Wavenumber (cm⁻¹) | Interpretation |

| Asymmetric CH₂ Stretch (νa(CH₂)) | ~2920 | Indicates conformational order and chain orientation. |

| Symmetric CH₂ Stretch (νs(CH₂)) | ~2850 | Indicates conformational order and chain orientation. |

| Terminal CH₃ Stretch | ~2965 | Provides information on the terminal methyl group. |

Fourier Transform Infrared Absorption Spectroscopy (FTIR) for Vibrational Analysis

In an FTIR spectrum of 1-tetratriacontanethiol, characteristic absorption bands confirm the presence of the long alkyl chain and the thiol group. The most prominent peaks are the C-H stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups, which appear in the 2800-3000 cm⁻¹ region. researchgate.net Specifically, the asymmetric and symmetric CH₂ stretching modes are observed, similar to RAIRS, and their positions can indicate the degree of conformational order. researchgate.net Other vibrational modes, such as the CH₂ scissoring (~1470 cm⁻¹) and rocking (~720 cm⁻¹) modes, further confirm the long-chain alkane structure. The S-H stretching vibration of the thiol group is typically weak and appears around 2550 cm⁻¹.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |

| C-H Stretch | 2850 - 3000 | Alkyl (CH₂, CH₃) |

| S-H Stretch | 2550 - 2600 | Thiol |

| CH₂ Scissoring | 1460 - 1475 | Methylene |

| CH₂ Rocking | 720 - 730 | Methylene |

Electron Energy Loss Spectroscopy (EELS) for Electronic Transitions

Electron Energy Loss Spectroscopy (EELS) is a technique that analyzes the energy distribution of inelastically scattered electrons that have passed through a sample. wikipedia.org This energy loss corresponds to the excitation of various processes within the material, including electronic transitions, plasmons, and core-level ionizations. researchgate.net When applied to thin films like 1-tetratriacontanethiol, EELS can provide information about the electronic structure and bonding. dectris.com

In the low-loss region of the EELS spectrum, electronic transitions between valence and conduction bands can be observed. For an insulating material like an alkanethiol monolayer, this can be used to estimate the band gap. The high-loss region provides information on core-level excitations, which are element-specific and can be used for elemental analysis, similar to XPS. dectris.com

For alkanethiol SAMs, EELS can also probe vibrational excitations, a technique known as High-Resolution Electron Energy Loss Spectroscopy (HREELS). HREELS can detect vibrational modes with high sensitivity, including those that are IR-inactive, providing a more complete picture of the vibrational structure of the adsorbed molecules. This can be particularly useful for studying the orientation and bonding of the thiol headgroup to the substrate.

| Energy Loss Region | Information Obtained |

| Low-Loss (< 50 eV) | Electronic transitions (band gap), plasmon excitations |

| High-Loss (> 50 eV) | Elemental composition, chemical bonding (core-level excitations) |

| Vibrational EELS (HREELS) | Molecular vibrations and orientation |

High-Resolution Imaging and Topographical Analysis of Monolayer Morphology

Microscopic techniques are essential for visualizing the surface structure and organization of 1-tetratriacontanethiol thin films at the molecular and nanoscale levels.

Scanning Tunneling Microscopy (STM) for Molecular Packing Patterns and Defect Analysis

Scanning Tunneling Microscopy (STM) is a powerful surface imaging technique capable of resolving individual atoms and molecules on conductive surfaces. mpg.de It is exceptionally well-suited for studying the molecular packing, domain structures, and defects in self-assembled monolayers of 1-tetratriacontanethiol on gold substrates. beilstein-journals.orgresearchgate.net

STM images of well-ordered alkanethiol SAMs on Au(111) typically reveal a hexagonal packing arrangement of the terminal methyl groups. mpg.de The underlying sulfur atoms are known to form a (√3 × √3)R30° superstructure on the gold lattice. nih.gov The long alkyl chains of 1-tetratriacontanethiol provide strong van der Waals interactions, leading to the formation of large, well-ordered domains.

| Feature | Description | Significance |

| Ordered Domains | Large areas with regular, close-packed molecular arrangement. | Indicates high quality SAM formation. |

| Domain Boundaries | Interfaces between ordered domains with different orientations. | Can affect electronic and barrier properties. |

| Pits / Vacancy Islands | Depressions in the monolayer, often one atomic step deep. | Common defects in alkanethiol SAMs on Au(111). |

| Molecular Packing | Typically hexagonal arrangement of terminal groups. | Reflects the underlying (√3 × √3)R30° sulfur lattice. |

Atomic Force Microscopy (AFM) for Surface Topography and Nanomechanical Properties

Beyond imaging, AFM is a powerful technique for probing the nanomechanical properties of the film. researchgate.netntmdt.nl By analyzing the force-distance curves generated as the tip approaches and retracts from the surface, quantitative data on properties like elastic modulus, adhesion, and friction can be extracted. ntmdt.nlmdpi.com This capability is crucial for understanding the mechanical stability and resilience of the 1-tetratriacontanethiol monolayer. For instance, the elastic modulus provides insight into the stiffness of the film, which is influenced by the packing density and intermolecular van der Waals forces of the long alkyl chains. Adhesion measurements reveal the interaction forces between the AFM tip and the terminal functional groups of the thiol molecules.

Table 1: Representative Nanomechanical Data for Alkanethiol SAMs Measured by AFM This table presents typical values for long-chain alkanethiol monolayers, providing a reference for the expected properties of 1-tetratriacontanethiol films.

| Property | Typical Value Range | Significance |

| Elastic Modulus | 1 - 5 GPa | Indicates the stiffness and packing order of the monolayer. |

| Adhesion Force | 1 - 10 nN | Reflects the nature of the terminal groups and surface energy. |

| Friction Coefficient | 0.01 - 0.1 | Relates to the molecular arrangement and surface lubrication properties. |

| Surface Roughness (RMS) | < 0.5 nm | Quantifies the smoothness and quality of the self-assembled film. researchgate.net |

Spatially-Resolved and In-Situ Characterization Approaches for Film Evolution

Understanding the dynamic process of film formation is critical for controlling the final structure and properties of 1-tetratriacontanethiol monolayers. Spatially-resolved and in-situ characterization techniques are employed to monitor the self-assembly process in real time, from the initial adsorption of molecules to the formation of a complete, ordered film. researchgate.net

In-situ AFM and Scanning Tunneling Microscopy (STM) are particularly powerful for this purpose. opticsjournal.net These methods allow for the direct visualization of the film's evolution within a liquid or controlled vapor environment. Researchers can observe the nucleation of molecular islands, the growth of domains, the healing of defects, and the re-organization of molecules on the substrate surface over time. This provides invaluable insights into the kinetics and mechanisms of self-assembly, such as the role of substrate temperature, solvent, and incubation time on the resulting film quality.

Combining microscopy with spectroscopy provides spatially-resolved chemical information. Techniques like tip-enhanced Raman spectroscopy (TERS) or photothermal induced resonance (PTIR) can be coupled with AFM to obtain chemical maps of the surface. researchgate.net This allows for the identification of molecular orientation, conformational order (e.g., the degree of all-trans configuration in the alkyl chains), and the distribution of different chemical species or phases within the 1-tetratriacontanethiol film at the nanoscale.

Diffraction and Scattering Methods for Structural Periodicity and Order

Diffraction and scattering techniques are fundamental for determining the long-range crystalline order and periodicity within 1-tetratriacontanethiol thin films.

Low-Energy Electron Diffraction (LEED) is a primary technique for determining the crystallographic structure of surfaces and adsorbate layers. bhu.ac.in The method involves directing a beam of low-energy electrons (20-200 eV) at the sample and observing the diffraction pattern of the elastically back-scattered electrons on a fluorescent screen. bhu.ac.in Due to the strong interaction of low-energy electrons with matter, LEED is highly surface-sensitive, probing only the top few atomic layers, making it ideal for studying monolayers like 1-tetratriacontanethiol. udel.edu

When applied to 1-tetratriacontanethiol self-assembled on a single-crystal substrate, such as Au(111), the LEED pattern provides direct information about the symmetry, periodicity, and rotational alignment of the molecular overlayer with respect to the substrate lattice. bhu.ac.in For long-chain alkanethiols on Au(111), a common observation is a (√3 × √3)R30° superstructure. This notation indicates that the unit cell of the adsorbate layer is √3 times larger than the substrate's unit cell and is rotated by 30°. This structure corresponds to a commensurate layer where the thiol molecules are packed in a hexagonal lattice. Analysis of the LEED spot profiles can also yield information about the degree of surface order and the size of the ordered domains. bhu.ac.in

Table 2: Interpretation of a Typical LEED Pattern for Alkanethiols on Au(111)

| LEED Pattern Feature | Interpretation |

| (√3 × √3)R30° Spot Geometry | Hexagonal packing of thiol molecules, commensurate with the Au(111) substrate. |

| Sharpness of Diffraction Spots | High degree of long-range crystalline order in the monolayer. |

| Diffuse Background Intensity | Presence of disordered regions or defects within the film. bhu.ac.in |

| Absence of Substrate Spots | Complete and uniform coverage of the substrate by the monolayer. |

X-ray Nano-Diffraction for Crystalline Order at Nanoscale

X-ray nano-diffraction, often performed as Grazing Incidence X-ray Diffraction (GIXD) with a nano-focused beam, provides detailed information about the crystalline structure within the 1-tetratriacontanethiol film itself. esrf.fr Unlike LEED, which probes the 2D periodicity at the immediate surface, X-rays have greater penetration and can reveal the three-dimensional packing of the molecules. yale.edu

In a GIXD experiment, an X-ray beam strikes the surface at a very shallow angle, maximizing the signal from the thin film while minimizing background scattering from the substrate. The resulting diffraction pattern contains Bragg peaks that correspond to the in-plane lattice structure of the molecular assembly. From the positions of these peaks, precise lattice parameters can be determined. aps.org For long-chain alkanethiols, this often reveals a distorted hexagonal lattice. aps.org Furthermore, the presence and intensity of diffraction rods extending out of the surface plane (Bragg rods) provide information about the tilt angle and tilt direction of the hydrocarbon chains with respect to the surface normal. aps.org This allows for a comprehensive determination of the molecular arrangement and packing density within the film at the nanoscale. esrf.fr

Helium Atom Scattering (HAS) is an exceptionally surface-sensitive and non-destructive technique for studying both the structure and the low-energy dynamics of surfaces. wikipedia.orgtugraz.at A monochromatic beam of low-energy helium atoms is directed at the surface, and the angular distribution and energy of the scattered atoms are measured. tugraz.at Because the helium atoms scatter from the electron cloud extending just outside the surface atomic cores, the technique is completely non-penetrating and exclusively probes the outermost surface. wikipedia.org

In the elastic scattering mode, HAS provides structural information similar to LEED, revealing the periodicity and symmetry of the 1-tetratriacontanethiol lattice. tugraz.at In the inelastic scattering mode, HAS is unique in its ability to measure surface phonon dispersion curves. wikipedia.orgtugraz.at By analyzing the energy gained or lost by the helium atoms, it is possible to map the collective vibrational modes (phonons) of the monolayer. tugraz.at These measurements provide fundamental data on intermolecular forces, the stiffness of the molecular layer, and the coupling between the adsorbate and the substrate.

Optical Ellipsometry for Film Thickness and Optical Anisotropy

Optical ellipsometry is a non-destructive optical technique used extensively for the characterization of thin films. aalto.fi It measures the change in the polarization state of light upon reflection from a sample surface. mdpi.com This change is quantified by two parameters, Psi (Ψ) and Delta (Δ), which are related to the ratio of the reflection coefficients for p- and s-polarized light.

For 1-tetratriacontanethiol monolayers, the primary application of ellipsometry is the highly accurate determination of film thickness. nih.gov By fitting the experimental Ψ and Δ data to an optical model, the thickness of the organic layer can be calculated, often with sub-angstrom precision. opticaopen.org Given the known length of the 1-tetratriacontanethiol molecule in its all-trans configuration, the measured thickness can be used to calculate the average molecular tilt angle within the film.

In addition to thickness, spectroscopic ellipsometry (which measures Ψ and Δ over a range of wavelengths) can determine the film's optical constants, such as the refractive index. nih.govaps.org Because the refractive index is related to the material's density, this provides another measure of the packing quality of the monolayer. For an ordered film of tilted molecules, the layer will exhibit optical anisotropy (a direction-dependent refractive index), which can also be quantified with advanced ellipsometric models, yielding further details about the collective molecular orientation.

Table 3: Film Thickness and Calculated Tilt Angle for Alkanethiol SAMs via Ellipsometry This table illustrates the relationship between molecular length, measured film thickness, and the resulting tilt angle (θ) from the surface normal, a key parameter determined by ellipsometry.

| Compound | Molecular Length (Å) | Typical Ellipsometric Thickness (Å) | Calculated Average Tilt Angle (θ) |

| 1-Dodecanethiol (C12) | ~17.5 | ~15 | ~30° |

| 1-Octadecanethiol (C18) | ~25.0 | ~22 | ~28° |

| 1-Tetratriacontanethiol (C34) | ~45.0 | ~39-41 | ~25-30° |

Thermal Desorption Spectroscopy for Adsorption Energies and Binding Characterization

Thermal Desorption Spectroscopy (TDS), also known as Temperature Programmed Desorption (TPD), is a powerful surface-sensitive technique used to investigate the energetics and kinetics of desorption of molecules from a surface. wikipedia.orgmpg.de In this method, a substrate covered with an adsorbate, such as a 1-tetratriacontanethiol thin film, is heated at a controlled rate in an ultra-high vacuum (UHV) chamber. wikipedia.org A mass spectrometer monitors the desorbing species as a function of temperature, providing a spectrum of desorption rate versus temperature. The temperature at which the desorption rate for a particular species is maximal (the desorption temperature) is related to the binding energy of that species to the surface. wikipedia.orgmdpi.com

For self-assembled monolayers (SAMs) of alkanethiols on gold, TDS studies reveal multiple desorption features, which provide detailed insights into the complex bonding and structure of the film. Although specific studies on 1-tetratriacontanethiol are not abundant, the behavior can be inferred from extensive research on other long-chain alkanethiols. The thermal stability of alkanethiol SAMs on gold is influenced by factors such as the length of the alkyl chain, with longer chains generally leading to enhanced stability due to increased van der Waals interactions between adjacent molecules. uh.eduresearchgate.net

TDS analysis of long-chain alkanethiols on gold typically identifies several distinct temperature regimes for desorption, each corresponding to different surface species or binding configurations. tugraz.at

Low-Temperature Features (around 400 K): Desorption peaks in this region are often attributed to the desorption of dialkyl disulfides. tugraz.at These species are believed to originate from the recombination of two chemisorbed thiolates that are part of a well-ordered, standing-up molecular assembly. tugraz.at

Intermediate-Temperature Features (around 500 K): This temperature range typically shows the desorption of intact alkanethiol molecules and possibly some fragments where the sulfur atom has been cleaved off. tugraz.at These signals are often associated with molecules that are in a less-ordered, "lying-down" phase on the substrate. tugraz.at

High-Temperature Features (around 700 K): At significantly higher temperatures, the desorption of gold-thiolate complexes can be observed. tugraz.at This indicates that the thermal energy is sufficient to induce etching of the gold substrate, highlighting the strong interaction between the sulfur headgroup and the gold atoms. tugraz.at

The long C34 alkyl chain of 1-tetratriacontanethiol is expected to result in strong intermolecular van der Waals forces, leading to a highly ordered and thermally stable monolayer. This increased stability would likely shift the primary desorption peaks to higher temperatures compared to shorter-chain alkanethiols.

The data below is a representative summary of desorption features observed in TDS studies of long-chain alkanethiols on gold surfaces.

| Desorption Feature | Approximate Desorption Temperature (K) | Desorbing Species | Interpretation |

| Peak 1 | ~ 400 K | Dialkyl Disulfide (RS-SR) | Desorption from well-ordered, standing-up chemisorbed thiolates. tugraz.at |

| Peak 2 | ~ 500 K | Intact Alkanethiol (RSH) | Desorption from a less-ordered, physisorbed or "lying-down" phase. tugraz.at |

| Peak 3 | > 650 K | Gold-Thiolate Complexes (Au-SR) | Thiol-induced etching of the gold substrate at high temperatures. tugraz.at |

This table provides illustrative data based on typical findings for long-chain alkanethiols on gold substrates. Actual peak temperatures for 1-tetratriacontanethiol may vary.

Theoretical and Computational Investigations of 1 Tetratriacontanethiol Systems

Quantum Mechanical Simulations of Sulfur-Substrate Bonding and Electronic Interactions

Quantum mechanical simulations are instrumental in elucidating the nature of the bond between the sulfur headgroup of 1-tetratriacontanethiol and various substrates, most notably gold (Au). These simulations, often employing Density Functional Theory (DFT), reveal the intricate electronic interactions that govern the adsorption process and the stability of the resulting monolayer. rsc.orgrsc.org

Simulations have also explored the difference in bonding and electronic interactions with other noble metal surfaces like silver (Ag). While there are similarities, the precise bond strengths and electronic charge distributions can vary, which has implications for the final structure and properties of the SAM. researchgate.net

Molecular Dynamics Simulations for Self-Assembly Processes and Molecular Packing Dynamics

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic processes of self-assembly and the resulting molecular packing of 1-tetratriacontanethiol on surfaces. shareok.orgnih.gov These simulations can model the behavior of a large number of molecules over time, providing a detailed picture of how individual TTC molecules organize into a highly ordered monolayer. acs.orgresearchgate.net

The self-assembly process is driven by the interplay between the strong sulfur-substrate bond and the weaker van der Waals interactions between the long alkyl chains. nih.gov MD simulations show that the long tetratriacontane (B80029) chains of TTC molecules tend to align and pack closely together to maximize these van der Waals forces, leading to a well-ordered, almost crystalline, two-dimensional structure. shareok.orgresearchgate.net

Table 1: Key Structural Parameters of Alkanethiol SAMs from MD Simulations This table presents typical ranges for structural parameters of long-chain alkanethiol self-assembled monolayers on Au(111) surfaces, as determined by molecular dynamics simulations. Note that specific values for 1-tetratriacontanethiol may vary based on simulation conditions and force field parameters.

| Parameter | Description | Typical Value/Range | Reference |

|---|---|---|---|

| Tilt Angle (θ) | The angle between the molecular axis and the surface normal. | ~30° | |

| Twist Angle (φ) | The rotation of the all-trans carbon backbone plane relative to the tilt plane. | Varies depending on packing | nih.gov |

| Surface Coverage | The number of molecules per unit area of the substrate. | High, leading to dense packing | nih.gov |

| Monolayer Thickness | The height of the self-assembled monolayer. | Dependent on tilt angle and chain length | rsc.org |

Density Functional Theory (DFT) Calculations for Electronic Structure and Adsorption Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgaimspress.com It is a cornerstone for understanding the fundamental properties of 1-tetratriacontanethiol SAMs. DFT calculations provide detailed information about the electronic density, the nature of chemical bonds, and the energies associated with adsorption. youtube.comarxiv.org

The primary application of DFT in this context is the calculation of the electronic structure of the TTC molecule and the TTC-substrate system. rsc.org This includes determining the molecular orbitals, the density of states, and the band structure of the monolayer. These calculations are essential for predicting the electrical and optical properties of the SAMs.

Furthermore, DFT is used to calculate the adsorption energetics, which is the energy released or absorbed when a TTC molecule binds to the substrate. youtube.com A negative adsorption energy signifies a favorable and spontaneous process. youtube.com By comparing the energies of different adsorption sites and molecular orientations, DFT can predict the most stable configuration of the TTC molecule on the surface. rsc.org The inclusion of van der Waals (vdW) dispersion forces in DFT calculations has been shown to be crucial for accurately describing the adsorption energies and structures of long-chain alkanethiols. rsc.org

Force Field Development and Parameterization for Long-Chain Alkanethiol Systems

The accuracy of molecular dynamics simulations heavily relies on the quality of the force field, which is a set of parameters that describes the potential energy of a system of atoms. uiuc.edu For long-chain alkanethiol systems like 1-tetratriacontanethiol, the development and parameterization of accurate force fields are critical research areas. researchgate.netx-mol.com

A force field typically includes terms for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic). uiuc.edu The parameters for these terms are often derived from experimental data or, more commonly, from high-level quantum mechanical calculations. nih.gov

Several general-purpose force fields like AMBER and CHARMM exist, but their parameters may not be optimal for the specific case of long-chain alkanethiols on metal surfaces. ambermd.orgacs.org Therefore, researchers often need to refine or develop new parameters to accurately model the sulfur-metal interaction and the subtle interplay of forces within the densely packed alkyl chains. researchgate.netuoc.gr This process, known as parameterization, involves fitting the force field parameters to reproduce known experimental or quantum mechanical data, such as molecular geometries, vibrational frequencies, and interaction energies. nih.govosti.gov The goal is to create a force field that can reliably predict the structure and dynamics of TTC SAMs. core.ac.ukrsc.org

Predictive Modeling of Surface Phenomena and Functionalization Pathways

Predictive modeling combines theoretical principles and computational simulations to forecast the behavior of 1-tetratriacontanethiol SAMs under various conditions and to guide the design of functionalized surfaces. mit.edueolss.net These models are built upon the fundamental understanding gained from quantum mechanics and molecular dynamics simulations. mdpi.comorientjchem.org

One key area of predictive modeling is the simulation of surface phenomena such as the formation of domains, the response to external stimuli (e.g., temperature or electric fields), and the interaction with other molecules. mit.edusantannapisa.it For instance, models can predict how the structure of a TTC monolayer changes near its phase transition temperature. acs.org

Another important application is the prediction of functionalization pathways. By computationally modifying the terminal group of the 1-tetratriacontanethiol molecule, researchers can model how different functionalities would affect the properties of the SAM. nih.gov This allows for the in-silico screening of various functional groups for specific applications, such as biosensing, corrosion resistance, or molecular electronics, before undertaking experimental synthesis. These predictive models are invaluable for accelerating the discovery and design of new materials and devices based on 1-tetratriacontanethiol SAMs.

Research Applications of 1 Tetratriacontanethiol Based Architectures

Surface Engineering for Controlled Wettability and Adhesion

The ability to precisely control the surface properties of materials is crucial for a multitude of applications, from microfluidics to anti-fouling coatings. researchgate.net Self-assembled monolayers of 1-tetratriacontanethiol provide an effective means to engineer surface wettability and adhesion. The long, well-ordered hydrocarbon chains of 1-tetratriacontanethiol SAMs create a densely packed, nonpolar surface. This results in a highly hydrophobic character, leading to large water contact angles and low surface energy.

The adhesion of materials to these engineered surfaces is also significantly influenced by the 1-tetratriacontanethiol SAMs. The low surface energy of these monolayers results in weak adhesion forces for many substances, which is advantageous for creating non-stick or self-cleaning surfaces. onlytrainings.com Conversely, the functionalization of the terminal end of the thiol can be used to enhance adhesion for specific applications.

Table 1: Wettability Control with Mixed Alkanethiol SAMs

| SAM Composition | Surface Character | Water Contact Angle | Adhesion Force |

|---|---|---|---|

| Pure 1-Tetratriacontanethiol | Highly Hydrophobic | >110° | Low |

Interfacial Phenomena in Colloidal and Polymeric Systems

The study of interfaces is fundamental to understanding and controlling the behavior of colloidal dispersions and polymer systems. ictp.itroutledge.com 1-Tetratriacontanethiol-modified surfaces provide well-defined model systems for investigating interfacial phenomena. wur.nlmdpi.com In colloidal science, the stability of a dispersion is governed by the interactions between particles, which are mediated by surface forces. By coating colloidal particles with a SAM of 1-tetratriacontanethiol, their surface chemistry can be precisely controlled, allowing for systematic studies of particle-particle and particle-solvent interactions. firp-ula.org

In polymeric systems, the interface between a polymer and a substrate plays a critical role in adhesion, coating performance, and the formation of thin films. ictp.it Surfaces modified with 1-tetratriacontanethiol have been used to study the adsorption and ordering of polymers at interfaces. The well-defined nature of these SAMs allows for the decoupling of various factors that influence polymer behavior, such as surface energy and topography.

Nanofabrication and Patterning Techniques for Ordered Structures

The creation of ordered structures at the nanoscale is a cornerstone of modern nanotechnology. numberanalytics.com 1-Tetratriacontanethiol is a key component in several "bottom-up" nanofabrication techniques that rely on self-assembly. yuntsg.com These methods offer high-resolution patterning over large areas at a relatively low cost compared to traditional "top-down" approaches like photolithography. wisc.educolostate.edu

Soft lithography is a suite of techniques that uses a patterned elastomeric stamp, typically made of polydimethylsiloxane (B3030410) (PDMS), to transfer molecules to a substrate. numberanalytics.comharvard.edu Microcontact printing (µCP), a prominent soft lithography technique, utilizes an "ink" of thiol molecules to create patterned SAMs on a surface. wikipedia.orgmdpi.com

In this process, a PDMS stamp with a desired pattern is inked with a solution of 1-tetratriacontanethiol and then brought into contact with a gold substrate. The thiol molecules transfer from the stamp to the gold, forming a patterned SAM that replicates the features of the stamp with high fidelity. The long chain of 1-tetratriacontanethiol ensures the formation of a dense and stable monolayer. These patterned surfaces can then be used for a variety of applications, including the creation of microarrays, sensors, and microelectronic components. researchgate.net

Template-assisted crystallization (TAC) is a method used to control the nucleation and growth of crystals. waterandwastewater.compurewaterproducts.com Surfaces patterned with 1-tetratriacontanethiol SAMs can act as templates to direct the crystallization of various materials. The regions covered by the hydrophobic SAM can inhibit crystallization, while the exposed areas of the substrate can promote it, leading to the formation of ordered crystalline structures. antunes.comca.gov

This technique has been employed to grow patterned arrays of organic and inorganic crystals with controlled size, shape, and orientation. Furthermore, these patterned SAMs can serve as templates for the selective deposition of nanoparticles, leading to the fabrication of ordered nanostructure arrays with potential applications in electronics and photonics.

Table 2: Nanofabrication Techniques Using 1-Tetratriacontanethiol

| Technique | Description | Role of 1-Tetratriacontanethiol | Applications |

|---|---|---|---|

| Microcontact Printing (µCP) | Transfer of molecules via a patterned elastomeric stamp. wikipedia.org | Forms a stable, patterned self-assembled monolayer (ink). | Microarrays, sensors, microelectronics. mdpi.com |

Soft Lithography and Microcontact Printing Applications

Biointerface Science and Biomolecule Immobilization Platforms (excluding clinical human trial data)

The interface between synthetic materials and biological systems is of paramount importance in fields such as biotechnology and biomedical engineering. cam.ac.uk 1-Tetratriacontanethiol-based SAMs provide a powerful platform for creating well-defined biointerfaces to study and control biological interactions at the molecular level.

Supported lipid bilayers (SLBs) are model systems that mimic cell membranes and are widely used to study membrane-associated biological processes. nih.govmpg.de The formation and properties of SLBs can be controlled by the underlying substrate. By creating patterns of 1-tetratriacontanethiol on a surface, the diffusion of lipids within the bilayer can be spatially confined. columbia.edu The hydrophobic nature of the 1-tetratriacontanethiol SAM acts as a barrier to lipid movement, allowing for the creation of corralled regions of the lipid bilayer. nih.gov This enables the study of lipid dynamics and the behavior of membrane proteins in confined geometries. mdpi.com

Furthermore, these patterned surfaces can be used to control the adhesion and spreading of cells. Cells often respond to the chemical and physical cues of the underlying substrate. By patterning a surface with regions of 1-tetratriacontanethiol and other functional groups, it is possible to create defined areas that either promote or resist cell adhesion. This allows for the study of cell adhesion mechanisms and the engineering of surfaces for tissue engineering and cell-based assays. nih.gov

Development of Stimuli-Activated Functionalization for Biological Interrogation

The functionalization of surfaces with bioactive molecules is a critical technology in life sciences and medicine. diva-portal.org A novel method for surface functionalization that is both biocompatible and bioorthogonal involves a tyrosinase-catalyzed polymerization of a tetrazine-containing catecholamine (DOPA-Tet). diva-portal.org This process, which proceeds under physiological conditions, allows for the grafting of a variety of bioactive molecules. diva-portal.org

Protein Binding and Bioinertness Studies

The ability of a surface to resist protein adsorption, known as bioinertness, is crucial for biomedical implants and biosensors to prevent adverse reactions like thrombosis and inflammation. jocpr.com Self-assembled monolayers are pivotal in studying the interactions between proteins and surfaces. frontiersin.org

The long alkyl chain of 1-Tetratriacontanethiol is expected to form a densely packed and ordered monolayer, which is a key factor in creating a bioinert surface. Studies on mixed self-assembled monolayers (SAMs) have shown that the surface composition, particularly the terminal groups, significantly influences protein adsorption. researchgate.net For instance, SAMs terminated with hydroxyl (-OH) groups are effective at preventing non-specific protein adsorption. nih.gov The principle behind this is the formation of a tightly bound water layer that acts as a physical barrier to protein adhesion. wikipedia.org

The length of the alkyl chain in alkanethiol SAMs also plays a role. While longer chains can lead to more ordered monolayers, which generally enhances bioinertness, very long chains might introduce some disorder that could potentially expose the hydrophobic alkane backbone, slightly increasing protein adsorption in some cases. researchgate.net However, the primary determinant of bioinertness is the terminal group. A well-formed SAM of 1-Tetratriacontanethiol, with a suitable hydrophilic terminal group, would be expected to exhibit excellent protein resistance. Such bioinert surfaces are critical for applications like cell patterning, where cell adhesion is directed to specific areas while being prevented in others. frontiersin.org

| Parameter | Observation | Reference |

| Protein Adsorption on SAMs | Influenced by terminal group and chain length. | researchgate.net |

| Bioinert Surfaces | -OH terminated SAMs are effective at preventing protein adsorption. | nih.gov |

| Cell Patterning | Bioinert surfaces are used to control cell adhesion. | frontiersin.org |

Molecular Electronics and Charge Transport Phenomena

The field of molecular electronics investigates the use of single molecules or nanoscale collections of molecules as electronic components. beilstein-journals.org Charge transport through these molecular systems is a key phenomenon of interest. beilstein-journals.org Self-assembled monolayers of alkanethiols are frequently used as model systems to study charge transport. diva-portal.org

The long, saturated alkyl chain of 1-Tetratriacontanethiol makes it an insulator. Charge transport through such a long-chain SAM is primarily governed by quantum mechanical tunneling. belzona.comwikipedia.org The probability of an electron tunneling through the monolayer decreases exponentially with the thickness of the monolayer. researchgate.net Therefore, a SAM of 1-Tetratriacontanethiol would present a significant barrier to charge transport, resulting in very low current densities.

The conductance of molecular wires is also highly dependent on their structure and the nature of their contact with the electrodes. While conjugated molecules can exhibit relatively high conductance, the saturated alkyl chain of 1-Tetratriacontanethiol lacks the delocalized π-orbitals necessary for efficient charge transport.

Integration in Organic Field-Effect Transistors (OFETs) and Related Devices

Organic field-effect transistors (OFETs) are electronic devices that utilize an organic semiconductor as the active channel material. nih.govaps.org The performance of OFETs is critically dependent on the interface between the organic semiconductor and the electrodes. rsc.org Self-assembled monolayers are often used to modify the surface of the electrodes to improve device performance. rsc.orgmdpi.com

While 1-Tetratriacontanethiol itself is not a semiconductor, its SAMs can be used as an insulating layer or to modify the electrode surface in an OFET. nih.govaps.org By forming a dense, insulating layer, a 1-Tetratriacontanethiol SAM could be used as a gate dielectric, although its thickness would be limited. More commonly, such SAMs are used to passivate the dielectric surface or the electrodes to reduce charge trapping and improve the mobility of the organic semiconductor. abo.fi

The use of SAMs can also reduce the contact resistance between the electrodes and the organic semiconductor. rsc.org However, given the insulating nature of its long alkyl chain, a 1-Tetratriacontanethiol SAM would likely increase the tunneling resistance at the contact. Its primary role in OFETs would be to passivate surfaces and control the morphology of the overlying organic semiconductor layer. mdpi.com

Role in Modulating Electronic Properties at Interfaces

The electronic properties of interfaces, such as the work function of an electrode, can be significantly altered by the adsorption of a molecular layer. arxiv.org The work function is a critical parameter that governs charge injection at metal-organic interfaces in electronic devices. researchgate.netresearchgate.net

For example, a SAM with an electron-withdrawing terminal group will typically increase the work function, while a SAM with an electron-donating group will decrease it. The ability to precisely control the interfacial electronic properties makes 1-Tetratriacontanethiol and other long-chain alkanethiols valuable tools in the fabrication of advanced electronic devices. oglaend-system.com

Corrosion Resistance and Surface Passivation

The formation of a protective layer on a metal surface to prevent corrosion is known as passivation. chemistrystudent.com Self-assembled monolayers of alkanethiols have been extensively studied for their potential to protect metals like copper, steel, and gold from corrosion. jocpr.comresearchgate.netoglaend-system.com

A SAM of 1-Tetratriacontanethiol can form a dense, hydrophobic barrier on a metal surface. This barrier physically blocks corrosive agents, such as water and ions, from reaching the metal surface. oglaend-system.comcademix.orgmdpi.com The long, well-ordered alkyl chains of 1-Tetratriacontanethiol create a highly effective insulating layer that inhibits the electrochemical reactions responsible for corrosion. jocpr.com

Studies on various alkanethiols have shown that the corrosion protection efficiency increases with the length of the alkyl chain. researchgate.net This is attributed to the increased van der Waals interactions between longer chains, which leads to a more densely packed and defect-free monolayer. Therefore, a 1-Tetratriacontanethiol SAM is expected to provide excellent corrosion resistance. The choice of the head group is also crucial, as it determines the strength of the bond to the metal substrate. The thiol group forms a strong covalent bond with gold and other noble metals, providing a stable anchor for the protective monolayer. researchgate.net

| Application | Mechanism | Key Factors |

| Corrosion Inhibition | Forms a dense, hydrophobic barrier. | Chain length, packing density, head group. |

| Surface Passivation | Prevents electrochemical reactions. | Formation of a defect-free monolayer. |

Heterogeneous Catalysis and Surface Reaction Mechanisms

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, and the catalytic reaction occurs at the interface. wikipedia.org The surface of the catalyst plays a crucial role in the reaction mechanism.

While 1-Tetratriacontanethiol itself is not catalytically active, its self-assembled monolayers can be used to modify the surface of a catalyst support. nih.gov By creating a well-defined organic layer on a support material like gold or silica, it is possible to control the environment around the catalytically active sites.

For instance, a 1-Tetratriacontanethiol SAM could be used to:

Immobilize catalytic nanoparticles: The functional end group of the thiol can be designed to anchor metal nanoparticles, creating a supported catalyst with a controlled microenvironment.

Control reactant access: The dense monolayer can act as a selective membrane, allowing only certain reactants to reach the catalytic surface.

Modify catalyst selectivity: The chemical nature of the monolayer can influence the reaction pathway, leading to a different distribution of products.

The two primary mechanisms for surface reactions in heterogeneous catalysis are the Langmuir-Hinshelwood and Eley-Rideal mechanisms. wikipedia.org In the Langmuir-Hinshelwood mechanism, both reactants adsorb onto the catalyst surface before reacting. In the Eley-Rideal mechanism, one reactant adsorbs, and the other reacts with it directly from the gas or liquid phase. wikipedia.org The presence of a 1-Tetratriacontanethiol SAM would likely influence which of these mechanisms is favored by altering the adsorption properties of the surface.

Future Research Directions and Emerging Trends for 1 Tetratriacontanethiol

Development of Novel Functionalization Strategies for Advanced Interfacial Properties

Future research will increasingly focus on innovative strategies to functionalize 1-Tetratriacontanethiol and other long-chain alkanethiols to impart specific and advanced properties to surfaces. While the simple methyl-terminated chain provides a well-defined, hydrophobic surface, the introduction of various functional groups at the terminus of the alkyl chain can dramatically alter the interfacial properties.

The development of novel functionalization strategies is a key area of ongoing research. This involves introducing a wider variety of terminal groups to control surface energy, reactivity, and biocompatibility. For instance, the incorporation of ethylene (B1197577) glycol units can render surfaces resistant to protein adsorption, a critical requirement for biomedical implants and biosensors. Research into mixed SAMs, where 1-Tetratriacontanethiol is co-assembled with functionalized thiols, offers a pathway to finely tune surface properties by controlling the ratio and arrangement of the different components. acs.org The challenge lies in achieving well-ordered, stable mixed monolayers, as the different head groups can disrupt the packing of the alkyl chains.

Integration of 1-Tetratriacontanethiol SAMs in Complex Hybrid Material Systems

An emerging trend is the integration of 1-Tetratriacontanethiol SAMs into more complex, multi-component hybrid material systems. These systems aim to combine the properties of the SAM with those of other materials, such as nanoparticles, polymers, and biological molecules, to create novel functionalities.

For example, 1-Tetratriacontanethiol SAMs can serve as a template or a passivating layer for the controlled deposition of nanoparticles, leading to the formation of well-ordered nanoparticle arrays with potential applications in plasmonics and catalysis. nih.gov The long alkyl chain of 1-Tetratriacontanethiol provides a robust barrier, preventing direct contact between the nanoparticles and the substrate, thereby preserving their individual properties. nih.gov Furthermore, the incorporation of SAMs into polymer-based devices can improve interfacial adhesion and reduce charge trapping, enhancing the performance and stability of organic electronic devices. A significant area of future work will be to understand and control the complex interactions at the interface between the SAM and the other components of the hybrid system.

Advanced In-Situ Characterization Techniques under Operando Conditions

A deeper understanding of the structure, formation dynamics, and behavior of 1-Tetratriacontanethiol SAMs under real-world operating conditions is crucial for their rational design and application. This necessitates the development and application of advanced in-situ and operando characterization techniques.

Techniques such as electrochemical scanning tunneling microscopy (ECSTM) and polarization modulation infrared reflection absorption spectroscopy (PMIRRAS) are powerful tools for probing the structure and electrochemical behavior of SAMs directly at the solid-liquid interface. nih.gov Future research will likely focus on combining multiple in-situ techniques to obtain a more complete picture of the SAM's properties. For instance, correlating electrochemical data with real-time structural information from microscopy can provide unprecedented insights into processes like ion penetration, molecular desorption, and the response of the SAM to an applied electrical potential. nih.gov Angle-resolved X-ray photoelectron spectroscopy (ARXPS) is another powerful technique for determining the thickness and orientation of molecules within the monolayer. thermofisher.com

Computational Design and Rational Engineering of Tailored Interfacial Architectures

Computational modeling and simulation are becoming indispensable tools for the rational design of 1-Tetratriacontanethiol-based interfacial architectures with tailored properties. tms.org Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can provide atomic-level insights into the structure, stability, and electronic properties of SAMs that are often difficult to obtain experimentally. shareok.orgsoton.ac.uk